Acluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acluracil is a biochemical.
Scientific Research Applications
Anticancer Research : Studies have focused on the development of new anticancer drugs, including derivatives of nitrosomethylurea (NMU), which are relevant to understanding the applications of compounds like Acluracil in oncology. This research includes computer modeling techniques of biochemical mechanisms and their combinations, highlighting the role of compounds similar to Acluracil in the treatment of various cancers (Камчибекова, 2016).
Hepatoprotective Properties : Atractylodin, a compound with similar applications as Acluracil, has been studied for its hepatoprotective properties. This research is indicative of Acluracil's potential in protecting the liver from damage and its role in treating liver-related diseases (Lyu et al., 2019).
Diabetes and Calorie Restriction Mimetics : The alpha-glucosidase inhibitor acarbose, similar to Acluracil, has been studied for its potential as a calorie restriction mimetic and its application in treating type 2 diabetes. This indicates a potential research avenue for Acluracil in the context of metabolic disorders and aging (Smith et al., 2020).
Neurological Diseases : Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy underscores the importance of glutamate receptor modulation in neurological diseases. This line of research could be relevant for exploring Acluracil's applications in neurological disorders (Citraro et al., 2014).
Cardiovascular Disease in Diabetics : Studies on acarbose, a compound with mechanisms similar to Acluracil, show its effectiveness in reducing the risk of myocardial infarction in diabetic patients. This suggests potential applications for Acluracil in cardiovascular disease management for diabetic populations (Hanefeld et al., 2004).
properties
CAS RN |
20938-38-9 |
---|---|
Product Name |
Acluracil |
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.7 g/mol |
IUPAC Name |
6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3 |
InChI Key |
GPSWWJCFLZMBGB-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
Canonical SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
Appearance |
Solid powder |
Other CAS RN |
20938-38-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACLU acluracil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.